

Spectroscopic and Synthetic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Overview

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Compound of Interest

Compound Name: 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Cat. No.: B1339770

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Spectroscopic and synthetic data for the specific compound **1-Benzyl-4-(hydroxymethyl)piperidin-4-ol** are not readily available in public scientific databases. This document provides a detailed technical guide for a closely related and well-documented compound, 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4), which serves as a valuable reference for researchers working with substituted benzylpiperidine scaffolds.

Executive Summary

1-Benzyl-4-hydroxypiperidine is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its chemical behavior. This guide presents a consolidated overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a representative synthetic protocol. The information is structured to provide researchers with a practical and accessible resource for their work with this and similar molecules.

Spectroscopic Data

The spectroscopic data for 1-Benzyl-4-hydroxypiperidine provides a unique fingerprint for its identification and characterization. The following tables summarize the key findings from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20-7.35	m	5H	Ar-H
3.60-3.80	m	1H	CH-OH
3.50	s	2H	Ar-CH ₂ -N
2.75-2.90	m	2H	N-CH ₂ (axial)
2.10-2.25	m	2H	N-CH ₂ (equatorial)
1.80-1.95	m	2H	C-CH ₂ -C (axial)
1.50-1.65	m	2H	C-CH ₂ -C (equatorial)
1.40	br s	1H	OH

Table 2: ^{13}C NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine

Chemical Shift (ppm)	Assignment
138.5	Ar-C (quaternary)
129.2	Ar-CH
128.2	Ar-CH
127.0	Ar-CH
67.5	CH-OH
63.0	Ar-CH ₂ -N
52.0	N-CH ₂
34.5	C-CH ₂ -C

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Benzyl-4-hydroxypiperidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	O-H stretch (alcohol)
3020-3080	Medium	C-H stretch (aromatic)
2800-3000	Medium	C-H stretch (aliphatic)
1495, 1450	Medium	C=C stretch (aromatic ring)
1100-1150	Strong	C-O stretch (secondary alcohol)
700-750	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Benzyl-4-hydroxypiperidine

m/z	Relative Intensity (%)	Assignment
191	45	[M] ⁺ (Molecular Ion)
100	40	[M - C ₇ H ₇] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
57	35	[C ₄ H ₉] ⁺ fragment

Experimental Protocols

The following section outlines a general procedure for the synthesis and spectroscopic analysis of 1-Benzyl-4-hydroxypiperidine.

Synthesis of 1-Benzyl-4-hydroxypiperidine

A common method for the synthesis of 1-Benzyl-4-hydroxypiperidine is the reduction of 1-Benzyl-4-piperidone.

Materials:

- 1-Benzyl-4-piperidone
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl , for workup)
- Sodium bicarbonate (NaHCO_3 , for workup)

Procedure:

- Dissolve 1-Benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Quench the reaction by slowly adding deionized water.
- Acidify the mixture with dilute hydrochloric acid to neutralize the excess borohydride.
- Make the solution basic by adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.

- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization or column chromatography to obtain pure 1-Benzyl-4-hydroxypiperidine.

Spectroscopic Analysis

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
- The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

IR Spectroscopy:

- IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

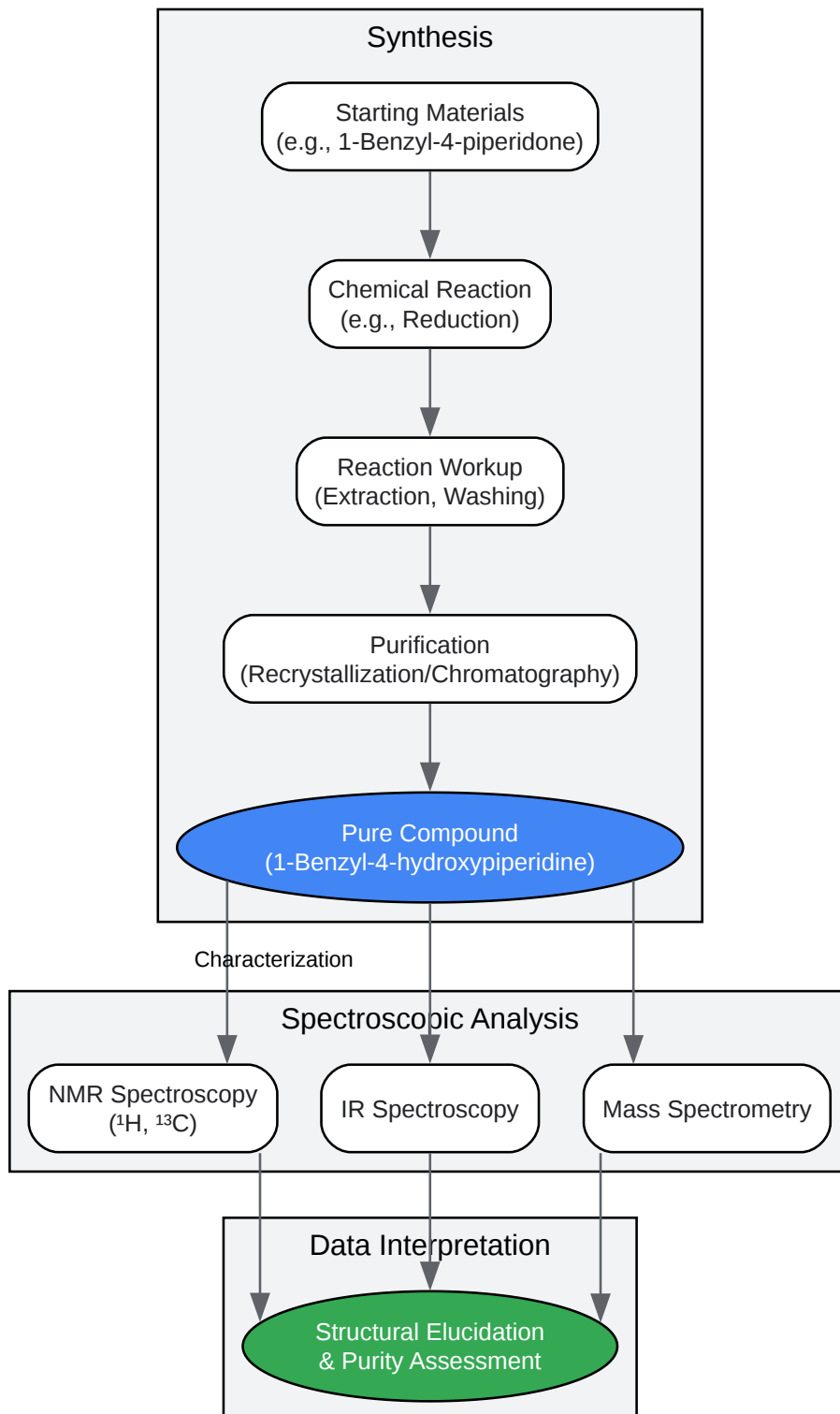
Mass Spectrometry:

- Mass spectra are typically acquired using an Electron Ionization (EI) source.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a chemical compound like 1-Benzyl-4-hydroxypiperidine.

General Workflow for Synthesis and Spectroscopic Analysis

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Caption: Workflow from synthesis to spectroscopic analysis.

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